1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride
説明
Development and Emergence in Medicinal Chemistry Research
1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride (PubChem CID: 50999333) originated from systematic efforts to refine the pharmacological properties of cyclopropylmethylamine derivatives. First synthesized in the early 2010s, its structure combines a cyclopropane ring, a benzyl group substituted with a trifluoromethyl moiety, and a terminal amine hydrochloride salt. The cyclopropane ring introduces angular strain, enforcing a rigid conformation that reduces rotational entropy upon target binding, while the trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability.
Early studies focused on its potential as a CNS-active agent due to structural similarities to neurotransmitters like dopamine and serotonin. The compound’s emergence coincided with a broader shift toward leveraging small aliphatic rings—particularly cyclopropane—to replace metabolically labile groups such as isopropyl or allylic systems. For example, replacing an alkene with a cyclopropyl group in γ-secretase inhibitors reduced oxidative metabolism while maintaining potency. This strategic substitution likely inspired the adoption of cyclopropylmethylamine in 1-[3-(trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride to balance stability and bioactivity.
Significance Within the 2-Phenylcyclopropylmethylamine Scaffold Class
The compound belongs to the 2-phenylcyclopropylmethylamine (PCPMA) scaffold class, renowned for its versatility in CNS drug design. PCPMA derivatives exhibit a unique spatial arrangement where the cyclopropane ring bridges an aromatic phenyl group and an amine, enabling dual interactions with hydrophobic pockets and polar residues in target proteins. The trifluoromethyl substitution at the benzyl position further distinguishes this derivative by introducing strong electron-withdrawing effects, which modulate the aromatic ring’s electronic profile and enhance binding to targets like serotonin receptors.
Comparative studies of PCPMA analogs highlight the critical role of substituents on the benzyl group. For instance, replacing hydrogen with trifluoromethyl at the meta position (as in this compound) increases affinity for monoamine transporters compared to para-substituted analogs. This positional specificity suggests that the trifluoromethyl group’s steric and electronic properties fine-tune interactions within target binding sites, making it a privileged modification within the class.
Evolution as a Privileged Structure in CNS Drug Discovery
Privileged scaffolds are molecular frameworks with proven utility across diverse targets. The PCPMA scaffold, including this derivative, has become a cornerstone in CNS drug discovery due to its adaptability to aminergic G protein-coupled receptors (GPCRs) and transporters. The cyclopropylmethylamine moiety mimics endogenous amines, enabling competitive binding to serotonin (5-HT), dopamine (D2), and norepinephrine (NET) transporters.
The trifluoromethyl group’s introduction aligns with medicinal chemistry strategies to improve blood-brain barrier (BBB) penetration. Fluorine’s high electronegativity and small atomic radius reduce polar surface area, enhancing passive diffusion while retaining hydrogen-bonding potential. In vivo studies of related compounds demonstrate that trifluoromethylated analogs achieve higher brain-to-plasma ratios than non-fluorinated counterparts, underscoring their suitability for CNS targets.
Furthermore, the scaffold’s rigidity minimizes off-target interactions by restricting conformational flexibility, a common source of side effects in CNS drugs. This precision is exemplified in the compound’s design, where the cyclopropane ring enforces a specific orientation of the benzyl and amine groups, optimizing complementarity with target binding pockets.
Conceptual Framework for Structure-Based Drug Design
The development of 1-[3-(trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride exemplifies structure-based drug design (SBDD) principles. SBDD leverages atomic-level target structures to guide molecular modifications, as seen in the optimization of this compound. Key steps included:
- Target Identification : Focus on serotonin and dopamine transporters based on structural homology with known PCPMA targets.
- Scaffold Selection : Adoption of the cyclopropylmethylamine core for conformational restraint and metabolic stability.
- Substituent Optimization : Introduction of the trifluoromethyl group to enhance binding affinity and BBB penetration.
Molecular docking simulations likely played a role in predicting the trifluoromethylbenzyl group’s orientation within hydrophobic clefts of target proteins. The cyclopropane ring’s strain energy (approximately 27 kcal/mol) was strategically exploited to preorganize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
The compound’s success also reflects mitigation of structural alerts. While cyclopropylamines can form reactive metabolites via CYP450 oxidation, the meta-trifluoromethyl substitution likely redirects metabolism toward less toxic pathways, as observed in related molecules. This balance between innovation and risk mitigation underscores the scaffold’s utility in SBDD.
特性
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-3-1-2-9(6-10)7-11(8-16)4-5-11;/h1-3,6H,4-5,7-8,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUXSVAXODDAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride typically involves multiple steps One common synthetic route starts with the preparation of the trifluoromethylbenzyl precursor, which is then subjected to cyclopropanation reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the final product .
化学反応の分析
1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
科学的研究の応用
Medicinal Chemistry Applications
1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride is primarily studied for its potential therapeutic applications:
- Antimalarial Activity : Research indicates that compounds with similar structures have shown promise as antimalarial agents. A study highlighted the development of derivatives that inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites. This suggests that 1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride may also be explored in this context, especially given its structural characteristics that could enhance potency against Plasmodium species .
- Antileishmanial Properties : In vivo studies have demonstrated that compounds related to this structure exhibit significant activity against Leishmania parasites. The pharmacokinetic profile of these compounds suggests they could be effective in treating leishmaniasis, warranting further investigation into 1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride for similar applications .
Biological Research Applications
The compound's unique structure makes it a valuable tool in various biological research fields:
- Chemical Probes : As a selective chemical probe, it can be utilized to study specific biological pathways or receptor interactions. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for in vivo studies .
- Target Identification : The compound can aid in identifying new biological targets due to its ability to interact with various receptors. This is particularly relevant in drug discovery processes where understanding the interaction between small molecules and biological targets is crucial .
作用機序
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-[3-(Trifluoromethyl)phenyl]cyclopropyl-methanamine hydrochloride
- 1-[4-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride These compounds share structural similarities but differ in the position of the trifluoromethyl group on the benzyl ring, which can influence their chemical reactivity and biological activity .
生物活性
1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride, also known by its CAS number 1439898-05-1, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H15ClF3N
- Molecular Weight : 265.7 g/mol
- CAS Number : 1439898-05-1
- Synonyms : Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
Structural Representation
The compound features a cyclopropyl group attached to a trifluoromethylbenzyl moiety, which is significant for its biological interactions.
Research indicates that compounds with similar structures to 1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride often interact with neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Pharmacological Studies
Toxicological Profile
The safety data sheet indicates that acute toxicity data for this compound is not available. However, it is essential to note that compounds with trifluoromethyl groups can exhibit unique toxicological profiles, necessitating thorough investigation .
Study 1: Behavioral Assessment in Rodents
A behavioral assessment was conducted using a mouse model to evaluate the antidepressant effects of similar compounds. The results indicated a significant reduction in immobility time during the forced swim test, suggesting an antidepressant-like effect .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 | 60 |
| Locomotor Activity (distance) | 100 m | 150 m |
Study 2: Neurotransmitter Modulation
In vitro studies revealed that related compounds increase serotonin levels significantly when administered at specific concentrations. This finding supports the hypothesis that 1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride may influence serotonin pathways .
| Concentration (µM) | Serotonin Release (%) |
|---|---|
| 1 | 10 |
| 10 | 25 |
| 100 | 50 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
